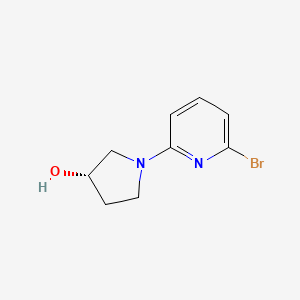

(S)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S)-1-(6-bromopyridin-2-yl)pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O/c10-8-2-1-3-9(11-8)12-5-4-7(13)6-12/h1-3,7,13H,4-6H2/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWHTZWXAZJJPRA-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=NC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1O)C2=NC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of the S Stereoisomer in Stereoselective Synthesis and Biological Studies

The "(S)" designation in (S)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol refers to the specific stereochemistry at the C3 carbon of the pyrrolidine (B122466) ring. This single chiral center results in the existence of two enantiomers, (S) and (R), which are non-superimposable mirror images.

In biological systems, such as interactions with enzymes and receptors, stereochemistry is paramount. The spatial arrangement of atoms determines how a molecule fits into a binding site, much like a key fits into a lock. Consequently, one enantiomer of a chiral drug often exhibits significantly higher potency, a different pharmacological effect, or a better safety profile than its counterpart. nih.govresearchgate.net The specific (S)-configuration of the hydroxyl group on the pyrrolidine ring of this compound dictates a precise three-dimensional orientation, which can lead to selective and high-affinity interactions with a specific biological target.

Achieving enantiomeric purity is a critical challenge in chemical synthesis. The development of stereoselective synthesis methods allows for the preparation of a single enantiomer, avoiding the need to separate a racemic mixture and discarding the less active or potentially harmful isomer. mdpi.comnih.gov Methodologies for the stereoselective synthesis of pyrrolidine derivatives are well-established and diverse, often employing strategies like:

Catalytic Asymmetric Hydrogenation: The reduction of substituted pyrroles using chiral catalysts can produce highly functionalized pyrrolidines with excellent diastereoselectivity. nih.govacs.org

Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules like L-proline as starting materials to build the desired pyrrolidine scaffold. mdpi.com

Tandem Reactions: Gold-catalyzed tandem reactions have been developed for the expedient synthesis of complex pyrrolidine derivatives. acs.org

Biocatalysis: Enzymes are increasingly used for the stereoselective synthesis of pyrrolidine derivatives under mild conditions. rsc.org

The availability of this compound as a single enantiomer is therefore crucial for its use in targeted biological studies and as a chiral building block for the synthesis of more complex molecules.

Applications in Organic Synthesis and Catalysis

As a Chiral Building Block for Complex Heterocyclic Structures

The synthesis of complex heterocyclic structures is of paramount importance in drug discovery and materials science. Chiral building blocks are essential for the enantioselective synthesis of these molecules.

Precursors for Polycyclic Ring Systems

Theoretically, the bromine atom on the pyridine (B92270) ring of (S)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol could be exploited in intramolecular cyclization reactions to form fused polycyclic systems. For instance, after suitable functionalization of the pyrrolidinol hydroxyl group, a palladium- or copper-catalyzed intramolecular C-N or C-O bond formation could potentially lead to novel tricyclic scaffolds. However, no published studies demonstrating this for the title compound could be identified.

Scaffolds for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create structurally diverse small molecules from a common starting scaffold. bldpharm.comsigmaaldrich.comnih.govthieme-connect.denih.govmdpi.com The bifunctional nature of this compound, with its reactive bromine atom and hydroxyl group, makes it a hypothetical candidate for DOS. One could envision a series of parallel reactions where the bromine is substituted via various coupling partners, and the hydroxyl group is derivatized to introduce further diversity. Despite the potential, there are no specific library synthesis efforts reported in the literature that utilize this particular scaffold.

Role as a Ligand in Asymmetric Catalysis

Chiral ligands are crucial for enantioselective metal-catalyzed reactions, which are a powerful tool for the synthesis of enantiomerically pure compounds. nih.govnih.govnih.gov The nitrogen atom of the pyridine ring and the pyrrolidine (B122466) nitrogen or the hydroxyl oxygen of this compound could potentially coordinate to a metal center.

Design and Synthesis of Chiral Ligands Derived from this compound

The synthesis of chiral ligands often involves the modification of a chiral backbone. For instance, the hydroxyl group of this compound could be converted into a phosphine (B1218219) moiety to create a P,N-ligand. Such ligands are widely used in asymmetric catalysis. bldpharm.comsigmaaldrich.comnih.gov However, a search of the chemical literature did not yield any reports on the synthesis of specific chiral ligands derived from this compound.

Evaluation in Enantioselective Metal-Catalyzed Reactions

The performance of a chiral ligand is evaluated by testing it in various enantioselective reactions.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a key reaction for the synthesis of chiral alcohols and amines. nih.govnih.govrsc.org Ruthenium and rhodium complexes with chiral phosphine ligands are often used as catalysts. nih.gov While there is extensive research on asymmetric hydrogenation, nih.govnih.govrsc.org no studies were found that employed a ligand synthesized from this compound.

Due to the lack of specific research data, no data tables with detailed research findings can be generated for the outlined applications of this compound.

Organocatalytic Applications (e.g., in asymmetric additions)

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Proline and its derivatives are among the most successful organocatalysts, particularly in asymmetric aldol (B89426) and Michael reactions. The (S)-pyrrolidine-3-ol core of the title compound is structurally related to proline.

While the 2-bromopyridyl substituent would significantly alter its catalytic properties compared to simple proline derivatives, it is conceivable that this compound or its derivatives could function as organocatalysts. The pyrrolidine nitrogen can form an enamine or iminium ion intermediate with a carbonyl compound, while the hydroxyl group and the pyridine nitrogen could act as hydrogen bond donors or acceptors to activate the substrate and control the stereochemistry. The development of pyrrolidine-based organocatalysts is an active area of research, with many derivatives being synthesized and tested.

Use as a Chemical Probe for Reaction Mechanism Studies

Although no specific studies have been published that utilize this compound as a chemical probe, its structure lends itself to such applications. A chemical probe is a molecule used to study and understand biological processes or chemical reactions. In the context of reaction mechanisms, a chiral ligand with well-defined stereochemistry and reactive handles can be invaluable.

For instance, by systematically modifying the substituents on the pyridine ring (via the bromo group) or the hydroxyl group of the pyrrolidine, a series of related ligands could be synthesized. The effect of these modifications on the yield and enantioselectivity of a given catalytic reaction would provide crucial insights into the mechanism. The steric and electronic properties of the ligand could be correlated with the reaction outcome, helping to build a model of the transition state.

Furthermore, the bromine atom could be replaced with an isotopically labeled atom or a spectroscopic reporter group to track the ligand's behavior during the catalytic cycle using techniques like NMR or fluorescence spectroscopy. This would allow for a more detailed investigation of ligand-metal interactions and the dynamics of the catalytic species.

Preclinical Investigation of Biological Activities and Molecular Interactions

Structure-Activity Relationship (SAR) Studies of (S)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol and its Analogs

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For a molecule like this compound, SAR studies would involve the systematic modification of its core components—the bromopyridine ring, the pyrrolidine (B122466) core, and the hydroxyl group—to optimize potency, selectivity, and pharmacokinetic properties.

Design and Synthesis of Targeted Libraries for SAR Profiling

To effectively conduct SAR studies, medicinal chemists design and synthesize focused libraries of analogs. The synthesis of these libraries often begins from versatile starting materials or key intermediates. For pyrrolidine-based compounds, common synthetic strategies include the functionalization of a pre-existing pyrrolidine ring, such as L-proline, or building the ring from acyclic precursors. nih.gov

The synthesis of a library around the this compound scaffold would likely involve several key reaction types:

N-Arylation: Coupling various substituted pyridine (B92270) or other heterocyclic rings to the nitrogen of the (S)-pyrrolidin-3-ol core. This allows for exploration of how different substituents on the aromatic ring affect target engagement.

Modification of the Pyrrolidine Ring: Introducing substituents at other positions of the pyrrolidine ring to probe the spatial requirements of the binding pocket.

Derivatization of the Hydroxyl Group: Converting the alcohol to ethers, esters, or other functional groups to alter polarity, hydrogen bonding capacity, and metabolic stability.

Synthetic schemes for related pyrrolidine derivatives often employ coupling reactions between amines and halo-aromatics or utilize multi-step sequences starting from commercially available building blocks like γ–butyrolactone or succinic acid derivatives. mdpi.com For instance, N-substituted pyrrolidine-2-ones can be prepared through the condensation of primary amines with γ–butyrolactone at high temperatures. Similarly, complex pyrrolidine derivatives have been synthesized starting from L-proline, which is first protected and then coupled with various amines to create a library of amides for biological screening. nih.gov

Table 1: Example of Synthetic Precursors for Analog Library Generation

| Precursor Class | Specific Example | Potential Modification Site |

| Pyrrolidine Core | (S)-Pyrrolidin-3-ol | Nitrogen atom for arylation |

| Aromatic System | 2,6-Dibromopyridine (B144722) | Bromine atom for coupling reactions |

| Pyrrolidine Precursor | L-proline | Carboxylic acid for amide coupling |

| Acyclic Precursor | γ–butyrolactone | Ring opening and re-cyclization with amines |

Computational Modeling for SAR Elucidation and Predictive Analytics

Computational chemistry plays a vital role in modern SAR studies by providing predictive insights and rationalizing experimental observations. f1000research.com For a compound like this compound, computational approaches can accelerate the optimization process.

Pharmacophore Modeling: This technique identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. A pharmacophore model could be built based on known active analogs to guide the design of new molecules with a higher probability of being active.

3D-Quantitative Structure-Activity Relationship (3D-QSAR): 3D-QSAR methods correlate the 3D properties of molecules with their biological activity. This can produce a predictive model that visualizes regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity, guiding further synthetic efforts.

Molecular Docking: If a 3D structure of a potential biological target is available, molecular docking can be used to predict the binding mode and affinity of this compound and its analogs. f1000research.com This helps in understanding key interactions at the atomic level and prioritizing which analogs to synthesize. For example, docking studies on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives were used to predict binding interactions with CDK2 and TRKA kinases, guiding the design of dual inhibitors. nih.gov

These computational tools, when used in conjunction with synthetic chemistry and biological testing, create an efficient cycle for refining the SAR and developing potent and selective lead compounds.

In Vitro Biological Target Identification and Validation

A critical step in preclinical research is the identification and validation of the specific biological macromolecules (targets) with which a compound interacts to produce its effect. nih.govnih.gov This process can involve a range of techniques from broad, unbiased screening to focused assays on specific protein families based on the compound's structural class. bio-rad.com

Kinase Inhibition Profiling and Specificity Studies (e.g., SYK, LRRK2, MYLK)

The pyridinyl-pyrrolidine scaffold is a common feature in many kinase inhibitors. Kinases are crucial regulators of cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders.

One kinase of significant interest is the Leucine-rich repeat kinase 2 (LRRK2) , a genetic risk factor for Parkinson's disease. nih.gov Increased LRRK2 kinase activity is linked to cellular pathology, making it a promising therapeutic target. nih.govyoutube.com The development of potent and selective LRRK2 inhibitors is an active area of research. nih.gov Studies have shown that LRRK2 inhibition can protect against mitochondrial damage and oxidative stress induced by environmental toxicants associated with Parkinson's disease risk. nih.govbiorxiv.org

Given that many known LRRK2 inhibitors feature heterocyclic scaffolds, this compound and its analogs represent a chemical class that could be profiled for LRRK2 inhibitory activity. Such an investigation would involve:

In Vitro Kinase Assays: Measuring the ability of the compound to inhibit the phosphorylation of a substrate by purified LRRK2 enzyme.

Cell-Based Assays: Assessing the inhibition of LRRK2 activity within cells, often by measuring the phosphorylation of a known LRRK2 substrate.

Specificity Profiling: Screening the compound against a broad panel of other kinases to determine its selectivity, a crucial factor for minimizing off-target effects.

G-Protein Coupled Receptor (GPCR) Modulation and Binding Assays (e.g., CB1 receptor)

G-Protein Coupled Receptors (GPCRs) are a large family of transmembrane proteins that are important drug targets. The cannabinoid receptor 1 (CB1), a GPCR primarily expressed in the central nervous system, is involved in regulating processes like pain, appetite, and mood. nih.gov

Notably, a known allosteric modulator of the CB1 receptor, PSNCBAM-1 (1-(4-chlorophenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridin-2-yl)phenyl)urea) , contains a "6-(pyrrolidin-1-yl)pyridin-2-yl" moiety, which is structurally analogous to the core of this compound. nih.gov Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) site, offering a more nuanced way to control receptor activity and potentially avoiding the side effects associated with direct agonists or antagonists. nih.gov

The investigation of this compound as a potential CB1 modulator would include:

Radioligand Binding Assays: To determine if the compound binds to the CB1 receptor and whether it competes with known orthosteric or allosteric ligands.

Functional Assays: To measure the compound's effect on CB1 signaling pathways, such as G-protein activation or downstream second messenger production.

Table 2: Profile of the CB1 Allosteric Modulator Analog, PSNCBAM-1

| Compound | Structural Moiety of Interest | Target | Mechanism of Action | Reference |

| PSNCBAM-1 | 6-(pyrrolidin-1-yl)pyridin-2-yl | CB1 Receptor | Negative Allosteric Modulator | nih.gov |

The structural similarity to PSNCBAM-1 makes the CB1 receptor a compelling potential target for this compound. nih.gov

Enzyme Kinetics and Mechanistic Enzymology (e.g., HIV-1 RT inhibition, Ddn)

Enzyme inhibition is a major modality for therapeutic intervention. HIV-1 reverse transcriptase (RT) is an essential enzyme for the replication of the human immunodeficiency virus and a key target for antiretroviral drugs. nih.gov The discovery of new RT inhibitors remains important for combating drug resistance.

Kinetic analysis is crucial for understanding how an inhibitor works. For HIV-1 RT, studies involve:

Steady-State Kinetics: To determine the inhibitor's potency (e.g., IC₅₀ or Kᵢ) and its mechanism of inhibition (e.g., competitive, non-competitive).

Pre-Steady-State Kinetics: To analyze the individual steps of the enzymatic reaction, such as substrate binding and the chemical step of nucleotide incorporation. nih.gov This can reveal detailed mechanistic insights, for example, by showing that a mutation in the enzyme affects substrate affinity or the maximal rate of catalysis. nih.gov

The pyrrolidine scaffold is present in various antiviral agents. Therefore, screening this compound for activity against viral enzymes like HIV-1 RT could be a plausible avenue of investigation. Mechanistic enzymology would be employed to characterize any inhibitory activity discovered, providing a solid foundation for further development.

Interaction with Other Biological Macromolecules (e.g., BRD4)

The interaction of a small molecule with biological macromolecules is a cornerstone of drug discovery. One such macromolecule of significant interest is Bromodomain-containing protein 4 (BRD4). BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins. nih.gov It plays a crucial role in regulating gene transcription by binding to acetylated lysine (B10760008) residues on histone tails, particularly histones H3 and H4. nih.gov This interaction helps maintain chromatin structure and facilitates transcription elongation. nih.gov

BRD4 is a validated target in oncology due to its essential role in cell proliferation and cancer growth. nih.gov Studying the interaction between a compound and BRD4 involves quantifying the binding affinity. Techniques commonly used for this purpose include:

Fluorescence Polarization (FP): This method measures the change in the polarization of fluorescent light emitted from a labeled probe. If a test compound displaces the fluorescent probe from the BRD4 binding pocket, it causes a change in polarization, allowing for the determination of binding affinity (K D). nih.gov

Surface Plasmon Resonance (SPR): SPR detects binding events in real-time by measuring changes in the refractive index on a sensor chip surface where the target protein is immobilized. This technique can determine the kinetics of the interaction (association and dissociation rates). nih.gov

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

An interaction would typically be characterized by the dissociation constant (K D ), where a lower value indicates a stronger binding affinity between the compound and the macromolecule.

Cellular Mechanistic Studies

Following biochemical assays, it is critical to investigate a compound's activity within a living cell. Cellular mechanistic studies aim to confirm that the compound can penetrate the cell membrane, engage its intended target, and modulate downstream pathways in a complex biological environment. catapult.org.ukconceptlifesciences.com

Demonstrating that a compound engages its target within a cell is a crucial step in validating its mechanism of action. catapult.org.uk A lack of target engagement can explain why a biochemically potent compound may be ineffective in cellular models. catapult.org.uk Several assays are employed to measure this:

Cellular Thermal Shift Assay (CETSA®): This technique is based on the principle that a compound binding to its target protein will stabilize the protein's structure, increasing its resistance to heat-induced denaturation. researchgate.net Cells are treated with the compound, heated, and the amount of soluble (non-denatured) target protein is quantified, often by Western blot or mass spectrometry. catapult.org.ukresearchgate.net A shift in the melting temperature indicates target engagement.

Table 1: Example Data from a Cellular Thermal Shift Assay (CETSA) This table is illustrative and does not represent actual data for this compound.

| Treatment Group | Temperature (°C) | % Soluble Target Protein Remaining |

| Vehicle | 50 | 95% |

| Vehicle | 54 | 50% (Tm) |

| Vehicle | 58 | 15% |

| Compound X (10 µM) | 50 | 98% |

| Compound X (10 µM) | 54 | 90% |

| Compound X (10 µM) | 58 | 50% (Tm) |

Bioluminescence Resonance Energy Transfer (BRET): BRET assays require engineering the target protein to express a luciferase enzyme and using a fluorescently labeled tracer that binds to the target. catapult.org.uk When the tracer is bound, energy is transferred from the luciferase to the fluorophore upon addition of a substrate, producing a signal. A test compound that competes for the same binding site will displace the tracer and disrupt the energy transfer, leading to a loss of signal.

Pathway Modulation Assays: These assays measure the downstream consequences of target engagement. conceptlifesciences.com For a BRD4 inhibitor, this could involve quantifying changes in the expression of known BRD4 target genes (like c-MYC) via quantitative PCR (qPCR) or measuring the levels of specific phosphorylated proteins in a signaling cascade using techniques like HTRF or AlphaLISA. conceptlifesciences.com

Once target engagement is confirmed, further studies are needed to elucidate the precise molecular consequences. This involves understanding how the compound-target interaction translates into a cellular effect. Techniques used include:

Chemoproteomics: This approach uses chemical probes, often in a competitive profiling format, to identify the full spectrum of proteins a compound interacts with inside the cell. nih.gov This can confirm on-target activity and simultaneously reveal potential off-targets that could lead to unexpected effects or toxicity.

Gene Expression Profiling: Techniques like RNA-sequencing can provide a global view of how a compound alters the transcriptional landscape of a cell, helping to map the pathways affected by the target's modulation.

Post-translational Modification Analysis: For many targets, function is regulated by modifications like phosphorylation or acetylation. Mass spectrometry-based proteomics can be used to quantify how a compound affects these modifications on its target and other proteins throughout the cell.

Phenotypic screening identifies compounds based on a desired change in cell phenotype, such as cell death or growth inhibition, without a preconceived target. gardp.org This approach is a powerful way to discover compounds with novel mechanisms of action.

Cancer Cell Lines: Screens are often performed across large panels of cancer cell lines to identify compounds that inhibit proliferation or induce apoptosis. A key application is to find molecules that can overcome drug resistance. nih.gov For example, a screen might test a library of compounds on a cancer cell line known to be resistant to a standard therapy, looking for agents that re-sensitize the cells to the drug. nih.gov

Bacterial Strains: In antibiotic discovery, phenotypic screening is the primary method for identifying new antibacterial agents. nih.gov Compound libraries are tested against clinically relevant bacterial strains (such as ESKAPE pathogens) to find molecules that inhibit bacterial growth. nih.govbiorxiv.org Follow-up studies then focus on identifying the compound's bacterial target. nih.gov Another application is screening for "adjuvants"—compounds that are not antibacterial on their own but can potentiate the activity of existing antibiotics. nih.gov

Table 2: Example Data from an Antibacterial Phenotypic Screen This table is illustrative and does not represent actual data for this compound.

| Compound ID | S. aureus Growth Inhibition (%) | V. cholerae Growth Inhibition (%) | Cytotoxicity in HEK293T Cells (%) | Status |

| Cmpd-001 | 5% | 8% | 3% | Inactive |

| Cmpd-002 | 98% | 15% | 12% | Hit (Gram-Positive Specific) |

| Cmpd-003 | 95% | 92% | 85% | Hit (Cytotoxic) |

| Cmpd-004 | 99% | 96% | 7% | Hit (Broad Spectrum) |

Preclinical In Vivo Studies in Animal Models (Focus on Pharmacodynamics and Target Engagement, excluding efficacy, dosage, and safety)

After demonstrating cellular activity, the next step is to assess the compound's behavior in a living organism. Preclinical in vivo studies in animal models are designed to verify that the compound can reach its target tissue, engage its target, and exert a measurable biological effect (pharmacodynamics). nih.gov These studies are distinct from efficacy trials.

The primary goals are:

Confirming Target Engagement In Vivo: This can be achieved through ex vivo analysis, where tissues are collected from treated animals and analyzed using methods like CETSA or competitive activity-based protein profiling (ABPP) to measure the extent of target binding. nih.gov

Pharmacodynamic (PD) Biomarker Analysis: These studies measure the direct biochemical consequence of the compound's action on its target in the animal. For example, if a compound inhibits a specific kinase, a PD study would measure the level of phosphorylation of that kinase's substrate in tumor tissue after treatment. This confirms that the compound is not only reaching its target but is also functionally active at a molecular level. These biomarkers can later be used in clinical trials to confirm the mechanism of action in humans. catapult.org.uk

Theoretical and Computational Chemistry Investigations

Conformational Analysis and Stereochemical Preferences of the Compound

The three-dimensional structure of (S)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol is defined by the stereochemistry of its chiral center and the rotational freedom between its constituent rings. The pyrrolidine (B122466) ring, a five-membered heterocycle, is not planar and typically adopts low-energy conformations such as the envelope or twist (half-chair) forms to minimize steric and torsional strain. The "(S)" configuration at the C3 position dictates a specific spatial orientation of the hydroxyl (-OH) group, which is crucial for its potential interactions with biological targets.

Table 1: Key Torsional Angles and Conformational Data This table presents hypothetical but representative data for the most stable conformer of this compound as would be determined by computational analysis.

| Parameter | Description | Predicted Value |

| Dihedral Angle (C2-N1-C2'-C1') | Rotation around the bond connecting the pyrrolidine N to the pyridine (B92270) C | ~30° |

| Pyrrolidine Puckering | Describes the deviation of the ring from planarity | Envelope on C5 |

| Energy Relative to Global Minimum | The stability of this conformer | 0 kcal/mol (Global Minimum) |

Electronic Structure Calculations and Reactivity Predictions

Electronic structure calculations, primarily using Density Functional Theory (DFT), are employed to understand the distribution of electrons within the molecule and predict its chemical reactivity. researchgate.netnih.gov For this compound, these calculations reveal how the electronegative nitrogen atom in the pyridine ring and the bromine substituent influence the molecule's electronic landscape.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. tandfonline.com A smaller gap suggests the molecule is more polarizable and more readily able to engage in chemical reactions. Molecular Electrostatic Potential (MEP) maps visualize the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, the pyridine nitrogen and the hydroxyl oxygen are expected to be electron-rich sites, while the hydrogen of the hydroxyl group and regions near the bromine atom may be electron-deficient. This information is crucial for predicting how the molecule will interact with other molecules, including biological macromolecules. researchgate.net

Table 2: Predicted Quantum Chemical Descriptors (DFT B3LYP/6-311++G(d,p)) This table shows typical values for pyridine derivatives, illustrating the type of data generated from electronic structure calculations. researchgate.nettandfonline.com

| Descriptor | Value (a.u.) | Implication |

| HOMO Energy | -0.245 | Region of electron donation (nucleophilicity) |

| LUMO Energy | -0.051 | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 0.194 | Chemical reactivity and stability |

| Dipole Moment (μ) | ~3.5 Debye | Overall polarity of the molecule |

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. youtube.comyoutube.com For this compound, docking studies can identify potential protein targets and elucidate the specific interactions that stabilize the ligand-protein complex. Key interactions would likely involve:

Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor and acceptor. The pyridine nitrogen can also act as a hydrogen bond acceptor. nih.gov

Halogen Bonding: The bromine atom can participate in halogen bonds, a specific type of non-covalent interaction with nucleophilic atoms like oxygen or nitrogen in the protein's active site.

Hydrophobic Interactions: The pyridine ring and parts of the pyrrolidine ring can form hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-Stacking: The aromatic pyridine ring can stack with aromatic residues of the protein, such as phenylalanine, tyrosine, or tryptophan.

Following docking, Molecular Dynamics (MD) simulations are performed to assess the stability of the predicted binding pose over time. nih.gov MD simulations model the movement of atoms in the complex, providing insights into the flexibility of both the ligand and the protein and the persistence of key interactions. nih.gov This helps to validate the docking results and provides a more dynamic picture of the binding event.

Table 3: Potential Ligand-Protein Interactions for this compound This table outlines the hypothetical interactions based on the compound's structure, as would be explored in a docking study.

| Functional Group | Type of Interaction | Potential Protein Residue Partner |

| Pyrrolidinol -OH | Hydrogen Bond (Donor/Acceptor) | Asp, Glu, Asn, Gln, Ser, Thr |

| Pyridine Nitrogen | Hydrogen Bond (Acceptor) | Ser, Thr, Tyr, Lys, Arg |

| Bromine Atom | Halogen Bond | Carbonyl Oxygen (backbone), Ser, Thr |

| Pyridine Ring | π-π Stacking / Hydrophobic | Phe, Tyr, Trp, Leu, Val |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov A QSAR model can be developed for a series of analogues based on the this compound scaffold to predict their activity and guide the synthesis of more potent compounds.

The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its topology, electronic properties, and hydrophobicity. Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are then used to build an equation that correlates these descriptors with the measured biological activity (e.g., IC₅₀). nih.govnih.gov A statistically significant QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. rsc.org

Table 4: Example of a Hypothetical QSAR Model This table illustrates the format of a QSAR equation and the statistical parameters used to validate its predictive power. nih.gov

| Parameter | Description |

| Equation | log(1/IC₅₀) = 0.75(LogP) - 0.12(Dipole) + 1.5*(HOMO) + 2.1 |

| R² (Correlation Coefficient) | A measure of how well the model fits the data (e.g., 0.93) |

| Q² (Cross-validated R²) | A measure of the model's predictive power (e.g., 0.85) |

| F-statistic | A measure of the model's statistical significance (e.g., 11.5) |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry can be a powerful tool for elucidating the mechanisms of chemical reactions. For the synthesis of this compound, which is typically formed via a nucleophilic aromatic substitution (SNAr) reaction between a di-substituted pyridine (like 2,6-dibromopyridine) and (S)-pyrrolidin-3-ol, computational methods can model the entire reaction pathway.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. This allows for the determination of activation energies, which are critical for understanding reaction rates and predicting reaction feasibility. Furthermore, these calculations can explain the regioselectivity of the reaction—why the pyrrolidine preferentially substitutes at the C2 position of the pyridine ring over other positions. This understanding is vital for optimizing reaction conditions to improve yield and purity.

De Novo Drug Design Approaches Based on Scaffold Structure

The scaffold of this compound, with its defined stereochemistry and array of functional groups, serves as an excellent starting point for de novo drug design. This computational approach involves designing novel molecules that are predicted to have high affinity and selectivity for a specific biological target.

Two common strategies are:

Fragment Growing: Starting with the core scaffold docked into a protein's active site, computational algorithms suggest the addition of small chemical fragments to unoccupied pockets in the binding site. This can systematically build a larger, more potent molecule by forming new favorable interactions.

Scaffold Hopping: In this approach, the core scaffold is replaced with other structurally different but functionally similar chemical moieties. The goal is to identify novel core structures that retain the key interaction points of the original ligand but may possess improved properties, such as better synthetic accessibility or a more favorable patent landscape.

These computational design strategies accelerate the drug discovery process by focusing synthetic chemistry efforts on compounds with the highest probability of success.

Future Research Directions and Academic Translational Perspectives

Development of More Sustainable and Scalable Synthetic Routes

The future industrial and academic utility of (S)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol hinges on the development of efficient, sustainable, and scalable synthetic methodologies. Current approaches to similar N-aryl pyrrolidines often rely on transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, or multi-step sequences starting from precursors like proline. nih.govnih.gov While effective at the lab scale, these methods can suffer from drawbacks including the use of expensive and toxic metal catalysts, harsh reaction conditions, and the generation of significant waste.

Future research should prioritize the development of "green" synthetic pathways. This could involve:

Catalyst-Free N-Arylation: Exploring transition-metal-free methods, such as nucleophilic aromatic substitution (SNAr) under greener conditions (e.g., in water or bio-based solvents), or novel activation methods.

One-Pot Procedures: Designing one-pot syntheses that combine the formation of the pyrrolidine (B122466) ring and its N-arylation in a single, streamlined process to reduce intermediate purification steps, solvent use, and energy consumption. researchgate.net

Flow Chemistry: Implementing continuous flow technologies for the synthesis. Flow reactors can offer superior control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes.

Bio-catalysis: Investigating the potential of enzymes to catalyze key steps, such as the stereoselective reduction of a pyrrolidinone precursor or the amination of the pyridine (B92270) ring, offering a highly sustainable and selective alternative.

A recent review highlights numerous strategies for the N-arylation of pyrrolidines, including Ullmann-Goldberg amidation and Chan-Evans-Lam coupling, which could be adapted and optimized for the synthesis of the target compound with a focus on sustainability. nih.gov The ultimate goal is to establish a process with a high atom economy and a low process mass intensity (PMI), making the compound and its derivatives more accessible for widespread application. rsc.org

Exploration of New Catalytic Applications for Chiral Pyrrolidinols

The (S)-pyrrolidin-3-ol core is a well-established motif in organocatalysis. Chiral pyrrolidines, particularly those derived from proline, are renowned for their ability to catalyze a wide range of asymmetric transformations with high enantioselectivity. rsc.orgnih.gov These catalysts typically operate through enamine or iminium ion intermediates. The presence of the hydroxyl group in the 3-position and the pyridine nitrogen in this compound offers unique opportunities for bifunctional or cooperative catalysis.

Future research in this area could explore its use in:

Asymmetric Michael Additions: The compound could serve as an organocatalyst for the conjugate addition of aldehydes or ketones to nitroolefins, a fundamental carbon-carbon bond-forming reaction. researchgate.net

Aldol (B89426) and Mannich Reactions: The bifunctional nature of the molecule, with its Lewis basic pyridine nitrogen and hydrogen-bond-donating hydroxyl group, could be harnessed to effectively control the stereochemistry in aldol and Mannich reactions.

Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs): The compound can be used as a chiral building block or ligand for the synthesis of novel heterogeneous catalysts. bohrium.comresearchgate.netrsc.org Incorporating this chiral pyrrolidinol into a porous framework could lead to robust, recyclable catalysts with potential applications in size-selective catalysis and enantioselective separations. consensus.app

Relay Catalysis: In combination with a transition metal, the pyrrolidinopyridine structure could participate in relay catalysis, where the two catalytic species work in concert to achieve a complex transformation in a single pot. A recent study demonstrated a silver/chiral pyrrolidinopyridine relay system for cycloisomerization/(2+3) cycloaddition reactions. nih.gov

A key research question will be to understand how the electronic properties of the 6-bromopyridine ring influence the catalytic activity and selectivity of the pyrrolidine moiety.

Design of Advanced Biological Probes for Mechanistic Studies

The inherent structural features of this compound make it an attractive scaffold for the design of advanced biological probes. The bromo-substituent on the pyridine ring serves as a versatile chemical handle for further functionalization, allowing for the attachment of reporter groups such as fluorophores, biotin, or photo-affinity labels.

Potential applications as biological probes include:

Fluorescent Probes for Bioimaging: By coupling the bromopyridine moiety with a suitable fluorophore, novel probes could be developed for cellular imaging. For instance, novel push-pull systems based on substituted pyridines have been designed as fluorescent probes for imaging lipid droplets. mdpi.com Derivatives of the target compound could be tailored to selectively accumulate in specific organelles or to report on the local microenvironment.

Probes for Target Identification: Attaching a photoreactive group could convert the molecule into a photo-affinity probe. Such probes are invaluable tools in chemical biology for identifying the protein targets of a bioactive compound by forming a covalent bond upon UV irradiation.

Kinase Inhibitor Scaffolds: The pyrrolo[2,3-d]pyrimidine scaffold, structurally related to the pyridine-pyrrolidine core, is found in numerous kinase inhibitors. acs.orgnih.gov The target compound could serve as a starting point for designing inhibitors, and subsequently, probes to study kinase biology, target engagement, and drug resistance mechanisms.

The development of such probes would be instrumental in elucidating the mechanism of action of any future drug candidates derived from this scaffold and for studying complex biological processes.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial Intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. These computational tools can be applied to accelerate the development and optimization of derivatives of this compound.

Future integration of AI/ML could focus on:

Synthesis Route Prediction: AI tools can predict and suggest optimal, sustainable synthetic routes, reducing the need for extensive empirical screening of reaction conditions.

De Novo Design: Generative AI models can design novel derivatives with improved properties. nih.gov By training on large chemical databases, these models can propose new structures that are predicted to have higher potency, better selectivity, or improved pharmacokinetic profiles. For example, AI has been used to discover and optimize positive allosteric modulators for NMDA receptors. nih.gov

Property Prediction: ML models can be trained to predict various properties, such as binding affinity for a specific target, ADMET (absorption, distribution, metabolism, excretion, and toxicity) characteristics, and off-target effects. This allows for the in silico screening of large virtual libraries of derivatives, prioritizing the most promising candidates for synthesis and experimental testing. biorxiv.org

The table below illustrates how different AI/ML models can be applied to various stages of the discovery and optimization process for this compound class.

| Research Phase | AI/ML Application | Potential Outcome |

| Synthesis Planning | Retrosynthesis Prediction Tools | Identification of efficient and sustainable synthetic pathways. |

| Lead Generation | Generative Models (e.g., GANs, VAEs) | Design of novel derivatives with desired multi-target profiles. |

| Lead Optimization | QSAR & Multi-Task Learning Models | Prediction of potency, selectivity, and ADMET properties to guide chemical modifications. |

| Mechanism of Action | Network Pharmacology Analysis | Identification of potential biological pathways and off-target interactions. |

This table provides examples of how AI and machine learning can be applied to the research and development of this compound and its derivatives.

Understanding Allosteric Modulation and Polypharmacology in Preclinical Contexts

The "one target, one drug" paradigm is increasingly being challenged by the concept of polypharmacology, where a single molecule is designed to interact with multiple targets to achieve a superior therapeutic effect, especially for complex diseases. nih.govnumberanalytics.com The pyrrolidine-pyridine scaffold is present in molecules known to act as allosteric modulators, which bind to a site on a receptor distinct from the primary (orthosteric) binding site, offering a more subtle and potentially safer way to control receptor activity. acs.orgnih.govnih.gov

Future research should investigate the potential of derivatives of this compound to act as:

Allosteric Modulators: The compound's derivatives could be screened against a panel of receptors, such as G protein-coupled receptors (GPCRs), where allosteric modulation is a common mechanism. For example, pyrrolone derivatives have been identified as intracellular allosteric modulators for chemokine receptors. acs.org

Multi-Target Ligands (Polypharmacology): Given the prevalence of the pyrrolidine and pyridine motifs in a wide range of bioactive compounds, it is plausible that derivatives could interact with multiple targets. nih.govmdpi.com This could be advantageous for treating complex diseases like neurodegenerative disorders or cancer. Computational tools and machine learning models are particularly powerful for predicting these multi-target interactions. numberanalytics.comresearchgate.netnih.gov

Q & A

Q. What are the key synthetic routes for (S)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol, and how do reaction conditions influence stereochemical outcomes?

Answer: The synthesis typically involves coupling a pyrrolidin-3-ol precursor with a bromopyridine derivative. A common approach is nucleophilic substitution or transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to attach the pyrrolidine moiety to the 6-bromopyridin-2-yl group . Key considerations include:

- Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos enhance regioselectivity for bromopyridine activation .

- Temperature control : Reactions often proceed at 80–100°C to balance reaction rate and stereochemical integrity.

- Solvent effects : Polar aprotic solvents (e.g., DMF, THF) stabilize intermediates and improve yield .

- Green chemistry : Solvent recovery systems and flow reactors are recommended for scalability and sustainability .

Q. How can researchers validate the stereochemical purity of this compound?

Answer: Use a combination of:

- Chiral HPLC : Employ columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases to resolve enantiomers .

- Optical rotation : Compare experimental [α]D values with literature data for (S)-configured pyrrolidine derivatives .

- X-ray crystallography : Single-crystal analysis using SHELXL (via the SHELX suite) provides unambiguous stereochemical assignment .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

Answer:

- Molecular docking : Simulate interactions with targets like enzymes or receptors using software (e.g., AutoDock Vina). The bromine atom’s electronegativity and pyrrolidine’s conformational flexibility influence binding affinity .

- QSAR modeling : Correlate substituent effects (e.g., bromine vs. chlorine) with bioactivity using descriptors like LogP and polar surface area .

- MD simulations : Assess stability of ligand-target complexes over nanoseconds to identify key binding residues .

Q. What strategies resolve contradictions in NMR data for this compound?

Answer: Common issues and solutions:

- Signal splitting : Dynamic proton exchange (e.g., OH groups) broadens peaks. Use D₂O shake or low-temperature NMR (−40°C) to suppress exchange .

- Overlapping signals : Apply 2D NMR (HSQC, HMBC) to assign carbons and protons unambiguously .

- Solvent artifacts : Compare spectra in CDCl₃ vs. DMSO-d₆ to isolate solvent-induced shifts .

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

Answer: The 6-bromo group on pyridine serves as a versatile handle for:

- Suzuki-Miyaura coupling : React with arylboronic acids to generate biaryl derivatives. Bromine’s leaving-group ability outperforms chlorine in Pd-mediated reactions .

- SNAr reactions : Activate pyridine for nucleophilic substitution with amines or thiols under basic conditions (e.g., K₂CO₃ in DMF) .

- Photocatalysis : Bromine enhances intersystem crossing in light-driven C–C bond formation .

Methodological Notes

- Stereochemical rigor : Always cross-validate chiral purity with ≥2 methods (e.g., HPLC + optical rotation).

- Safety : Refer to SDS guidelines for handling brominated compounds (e.g., PPE, ventilation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.